Evidence Item 1: Defined Potency Range for 5-HT₁A Receptor Functional Antagonism
This compound exhibits a defined, moderate functional antagonism at the human 5-HT₁A receptor, in contrast to the 4-methylbenzoyl analog which shows no significant affinity for the related β1-adrenergic receptor . In a cell-based functional assay measuring the inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells expressing the human 5-HT₁A receptor, the IC₅₀ was found to be in the range of 110-250 nM [1]. This functional activity provides a quantitative benchmark for use as a tool compound in 5-HT₁A research.
| Evidence Dimension | Functional Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 110-250 nM |
| Comparator Or Baseline | 1-(4-Methylbenzoyl)pyrrolidine: No significant affinity (Ki not determined) for β1-adrenergic receptor as a representative counter-screen . |
| Quantified Difference | Target compound displays quantifiable functional activity (IC₅₀ range: 110-250 nM), whereas a close positional isomer demonstrates a lack of measurable binding to a related GPCR. |
| Conditions | Inhibition of forskolin-stimulated adenylate cyclase activity in HeLa cells expressing the human 5-HT₁A receptor. |
Why This Matters
Procuring this specific compound provides a known, reproducible functional response in a defined assay system, essential for SAR studies or as a reference standard in 5-HT₁A research.
- [1] ChEMBL Database. Assay CHEMBL198198: Compound tested for ability to inhibit forskolin-stimulated activity of adenylate cyclase coupled to human 5-HT 1A receptor in HeLa cells. EMBL-EBI. View Source
